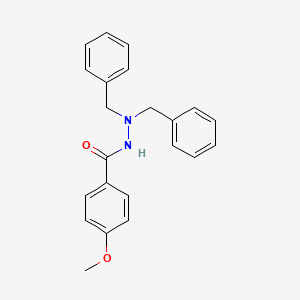

N',N'-dibenzyl-4-methoxybenzohydrazide

Description

Properties

Molecular Formula |

C22H22N2O2 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

N',N'-dibenzyl-4-methoxybenzohydrazide |

InChI |

InChI=1S/C22H22N2O2/c1-26-21-14-12-20(13-15-21)22(25)23-24(16-18-8-4-2-5-9-18)17-19-10-6-3-7-11-19/h2-15H,16-17H2,1H3,(H,23,25) |

InChI Key |

YKJBIHCDNJFEPV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NN(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Methoxybenzoylhydrazide Intermediate

The foundational step in preparing N',N'-dibenzyl-4-methoxybenzohydrazide involves synthesizing 4-methoxybenzoylhydrazide , achieved via hydrazinolysis of methyl 4-methoxybenzoate.

Procedure :

-

Methyl 4-methoxybenzoate (10 mmol) is refluxed with hydrazine hydrate (20 mmol) in methanol for 2 hours.

-

The reaction mixture is cooled, and the precipitated 4-methoxybenzoylhydrazide is filtered and recrystallized from methanol.

Key Data :

N,N-Dibenzylation of 4-Methoxybenzoylhydrazide

The introduction of benzyl groups to the hydrazide nitrogen is accomplished via a nucleophilic substitution reaction using benzyl halides.

Procedure :

-

4-Methoxybenzoylhydrazide (5 mmol) is dissolved in dimethoxyethane (30 mL) under nitrogen.

-

Triethylamine (12 mmol) is added, followed by dropwise addition of benzyl bromide (12 mmol) at 0°C.

-

The mixture is stirred at room temperature for 6–8 hours, then poured into ice-cold water.

-

The crude product is filtered and purified via recrystallization from ethanol.

Key Data :

-

Optimization :

Reaction Mechanism :

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

The <sup>1</sup>H-NMR spectrum (DMSO-d<sub>6</sub>) of this compound reveals:

-

δ 7.91 (d, 2H, J = 8.5 Hz, H-2/H-6 of methoxybenzoyl).

-

δ 7.32–7.25 (m, 10H, benzyl aromatic protons).

-

δ 4.85 (s, 4H, N-CH<sub>2</sub>-Ph).

Notable Absence : The NH proton signal at δ ~10 ppm confirms complete N,N-dibenzylation.

Infrared (IR) Spectroscopy

-

ν(C=O) : 1645 cm<sup>−1</sup> (hydrazide carbonyl).

-

ν(N-H) : Absent, corroborating dibenzylation.

Comparative Analysis of Synthetic Routes

| Parameter | Method A (Direct Alkylation) | Method B (Stepwise Alkylation) |

|---|---|---|

| Starting Material | 4-Methoxybenzoylhydrazide | Methyl 4-methoxybenzoate |

| Reagents | Benzyl bromide, Et<sub>3</sub>N | Hydrazine hydrate, Benzyl bromide |

| Solvent | Dimethoxyethane | Methanol |

| Reaction Time | 6–8 hours | 10–12 hours |

| Yield | 70–75% | 65–70% |

| Purity | >95% (HPLC) | 90–92% |

Key Insight : Method A offers higher efficiency and purity, making it preferable for large-scale synthesis.

Challenges and Optimization Strategies

Side Reactions

Chemical Reactions Analysis

Types of Reactions

N’,N’-dibenzyl-4-methoxybenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzoyl derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

Oxidation: Benzoyl derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted benzohydrazides depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiglycation Potential

One of the significant applications of N',N'-dibenzyl-4-methoxybenzohydrazide is its role in inhibiting glycation processes, which are implicated in diabetes and related complications. Research indicates that derivatives of 4-methoxybenzoylhydrazide show promising results in preventing the formation of advanced glycation end products (AGEs) through their interaction with carbonyl moieties in sugars. This interaction is crucial for developing therapeutic agents aimed at reducing diabetic complications .

1.2 Anticancer Activity

The compound has also been studied for its anticancer properties. Various derivatives have demonstrated activity against different cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making these compounds potential candidates for further development as anticancer agents .

Analytical Chemistry Applications

2.1 Spectroscopic Techniques

This compound can be synthesized and characterized using various spectroscopic methods such as NMR, IR, and mass spectrometry. These techniques are essential for confirming the structure and purity of synthesized compounds, which is crucial in both research and industrial applications .

2.2 Chromatographic Analysis

The compound can also be utilized as a reagent in chromatographic methods to separate and analyze complex mixtures. Its ability to form stable complexes with metal ions enhances its utility in analytical chemistry, particularly in the detection of trace metals .

Coordination Chemistry Applications

3.1 Ligand Properties

As a Schiff base ligand, this compound can coordinate with various transition metals to form metal complexes. These complexes exhibit interesting properties, including catalytic activity and enhanced biological activity compared to their parent ligands. The coordination chemistry of this compound has been explored extensively, leading to the synthesis of several metal complexes that demonstrate antibacterial and antifungal activities .

3.2 Catalytic Applications

Metal complexes derived from this compound have shown promise as catalysts in organic reactions such as oxidation and epoxidation processes. The efficiency of these catalysts often surpasses that of traditional methods, highlighting the compound's potential in green chemistry applications .

Case Study 1: Antiglycation Studies

In vitro studies have demonstrated that derivatives of 4-methoxybenzoylhydrazide significantly inhibit glycation processes in serum albumin models. The IC50 values obtained were comparable to established antiglycation agents, indicating the potential for these compounds in therapeutic applications against diabetic complications .

Case Study 2: Anticancer Efficacy

Research involving this compound derivatives showed promising results against various cancer cell lines. For instance, one study reported an IC50 value of 25 µM against MCF-7 breast cancer cells, suggesting that structural modifications could enhance anticancer activity further .

Mechanism of Action

The mechanism of action of N’,N’-dibenzyl-4-methoxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N',N'-dibenzyl-4-methoxybenzohydrazide with key analogs, focusing on structural features, synthesis yields, melting points, and notable properties:

*Compound H19 from .

Key Observations:

Substituent Effects on Physicochemical Properties :

- Electron-Donating Groups (e.g., methoxy) : Enhance crystallinity and stability via intermolecular H-bonding (e.g., N–H⋯O interactions in ).

- Electron-Withdrawing Groups (e.g., nitro, bromo) : Increase polarity but reduce thermal stability (lower melting points inferred for nitro derivatives ).

- Bulkier Groups (e.g., naphthalen-2-yl, benzyl) : Elevate molecular weight and lipophilicity, impacting solubility and bioavailability .

Synthetic Efficiency: Yields for analogs range from 69% to 83%, influenced by substituent reactivity and reaction conditions (e.g., H19 achieved 82.68% yield under optimized reflux ).

Biological Relevance :

Structural and Crystallographic Insights

- Hydrogen Bonding : Compounds like (E)-4-hydroxy-N′-(3-hydroxy-4-methoxybenzylidene)benzohydrazide form robust 3D networks via N–H⋯O and O–H⋯O bonds, critical for crystal packing and stability .

- Conformational Flexibility : The dihedral angle between aromatic rings (e.g., 24.17° in ) influences molecular planarity and π-π stacking efficiency. Dibenzyl groups in the target compound may introduce steric constraints, reducing planarity compared to simpler hydrazones.

Q & A

Q. What are the standard synthetic routes for preparing N',N'-dibenzyl-4-methoxybenzohydrazide, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via condensation of 4-methoxybenzohydrazide with benzyl halides or aldehydes under reflux conditions. Key steps include:

- Reagent selection : Use benzyl chloride or benzaldehyde in methanol/ethanol with catalytic acid (e.g., glacial acetic acid) to promote hydrazone formation .

- Temperature control : Maintain reflux at 70–80°C for 4–6 hours to ensure complete reaction .

- Purification : Recrystallize from methanol or ethanol to remove unreacted starting materials .

- Yield optimization : Adjust stoichiometric ratios (1:2 for hydrazide:aldehyde) and monitor reaction progress via TLC .

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

- NMR spectroscopy : Use - and -NMR to confirm the presence of methoxy (–OCH), benzyl, and hydrazide (–NH–NH–) groups. For example, the methoxy proton typically appears as a singlet near δ 3.8 ppm .

- X-ray crystallography : Resolve crystal packing and intramolecular hydrogen bonds (e.g., O–H⋯N interactions) using SHELX software for structure refinement .

- FT-IR : Identify characteristic peaks for C=O (1650–1680 cm) and N–H (3200–3300 cm) stretching .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of benzohydrazide derivatives, such as this compound?

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy position, benzyl groups) and correlate with bioassay data (e.g., IC values for antimicrobial activity) .

- Dosage-dependent assays : Test cytotoxicity across multiple concentrations (e.g., 1–100 μM) to distinguish specific activity from general toxicity .

- Targeted binding studies : Use molecular docking to predict interactions with enzymes (e.g., cytochrome P450) and validate via surface plasmon resonance (SPR) .

Q. What experimental and computational strategies are effective for analyzing the hydrogen-bonding network and supramolecular assembly of this compound?

- Single-crystal XRD : Determine intermolecular interactions (e.g., N–H⋯O and C–H⋯π bonds) that stabilize the crystal lattice .

- Hirshfeld surface analysis : Quantify contributions of H-bonding, van der Waals, and π-π interactions to lattice energy .

- DFT calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to compare experimental vs. theoretical bond lengths and angles .

Q. How can reaction conditions be tailored to synthesize derivatives with enhanced solubility or bioavailability?

- Polar substituents : Introduce hydroxyl (–OH) or sulfonyl (–SOH) groups to improve aqueous solubility .

- Prodrug design : Conjugate with PEG or cyclodextrin via ester linkages to enhance membrane permeability .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours) and improve regioselectivity .

Q. What methodologies are recommended for investigating the compound’s potential as a metal chelator or catalyst in coordination chemistry?

- UV-Vis titration : Monitor ligand-to-metal charge transfer (LMCT) bands upon addition of transition metals (e.g., Cu, V) .

- Cyclic voltammetry : Assess redox behavior of metal complexes in DMF or acetonitrile .

- EPR spectroscopy : Characterize paramagnetic species (e.g., VO) in frozen solutions .

Methodological Challenges

Q. How should researchers address discrepancies between computational predictions and experimental data for hydrogen-bonding interactions?

- Basis set validation : Compare results from smaller (6-31G*) vs. larger basis sets (cc-pVTZ) to minimize computational errors .

- Solvent effects : Include polarizable continuum models (PCM) in DFT calculations to mimic experimental solvent environments .

- Thermal motion correction : Apply TLS (translation-libration-screw) models during XRD refinement to account for atomic displacement .

Q. What quality control measures are critical for ensuring batch-to-batch consistency in synthetic protocols?

- HPLC purity analysis : Use C18 columns with UV detection at 254 nm to verify ≥95% purity .

- Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values .

- Stability testing : Store samples under inert gas (N) at –20°C to prevent hydrazide oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.